molecular formula C16H19N B1628965 4-[(Naphthalen-2-yl)methyl]piperidine CAS No. 252563-97-6

4-[(Naphthalen-2-yl)methyl]piperidine

Cat. No.: B1628965
CAS No.: 252563-97-6
M. Wt: 225.33 g/mol
InChI Key: BNMDUCFDNPEQLU-UHFFFAOYSA-N
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Description

4-[(Naphthalen-2-yl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a naphthalen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Naphthalen-2-yl)methyl]piperidine typically involves the reaction of naphthalen-2-ylmethyl halides with piperidine under basic conditions. A common method includes:

    Starting Materials: Naphthalen-2-ylmethyl chloride or bromide and piperidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Procedure: The naphthalen-2-ylmethyl halide is added to a solution of piperidine and the base in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Naphthalen-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the naphthalene ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of naphthalen-2-ylmethyl ketones or alcohols.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

4-[(Naphthalen-2-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(Naphthalen-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The naphthalen-2-ylmethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the piperidine ring can provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar structure but with a benzyl group instead of a naphthalen-2-ylmethyl group.

    4-Phenylpiperidine: Contains a phenyl group instead of a naphthalen-2-ylmethyl group.

    4-(2-Naphthyl)piperidine: Similar but with the naphthyl group directly attached to the piperidine ring.

Uniqueness

4-[(Naphthalen-2-yl)methyl]piperidine is unique due to the presence of the naphthalen-2-ylmethyl group, which can provide distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

4-(naphthalen-2-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13/h1-6,12-13,17H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDUCFDNPEQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604765
Record name 4-[(Naphthalen-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252563-97-6
Record name 4-[(Naphthalen-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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